7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This specific compound features a morpholine ring and a nitro group attached to a quinazoline core, making it a significant intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for potential applications in medicinal chemistry, particularly as small molecule inhibitors in cancer research.
The compound's IUPAC name is derived from its structural components, which include a morpholine moiety and a nitro-substituted quinazoline. The molecular formula is , and it has a unique InChI key of WMABAQBSKMVXJZ-UHFFFAOYSA-N. It is classified under the category of heterocyclic compounds, specifically as a nitroquinazoline.
The synthesis of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one can be achieved through various methods, often involving multi-step reactions that include the formation of the quinazoline core followed by the introduction of the morpholine and nitro groups. One common approach involves the reaction of substituted anilines with appropriate reagents to construct the quinazoline framework, followed by nitration to introduce the nitro group .
For example, one synthetic route may involve:
The molecular structure of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one consists of a bicyclic quinazoline core characterized by two fused rings—one aromatic and one containing nitrogen atoms. The presence of the morpholine ring contributes to its solubility and biological activity.
Key structural data includes:
C1COCCN1C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]
.This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one can undergo several chemical reactions typical for quinazolines, including:
These reactions are crucial for developing derivatives with enhanced biological activity or specificity against target enzymes or receptors.
The mechanism of action for 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one typically involves interaction with specific biological targets such as kinases or enzymes involved in cancer cell proliferation. The nitro group may play a role in modulating electronic properties, influencing binding affinity and selectivity towards these targets.
Research has shown that derivatives of this compound exhibit inhibitory activity against certain tyrosine kinases, which are crucial in signaling pathways related to cell growth and differentiation . Understanding these mechanisms is vital for optimizing its pharmacological properties.
The physical properties of 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one include:
Chemical properties include:
Spectroscopic data (e.g., Nuclear Magnetic Resonance Spectroscopy) provides insights into its structure and purity, confirming successful synthesis .
7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one is primarily used as an intermediate in the synthesis of various biologically active compounds. Its derivatives have been studied for potential applications in:
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused benzene ring and pyrimidinone structure. First synthesized in the late 19th century via Niementowski condensation (anthranilic acid with formamide), this core has evolved into a versatile pharmacophore for targeted cancer therapies [1] [9]. The planar, electron-deficient nature of the quinazolinone ring enables potent interactions with biological targets, particularly protein kinases. Crystal structure analyses (e.g., triclinic crystal system with Z=2) confirm its near-perfect planarity, with maximal atomic deviations of 0.0538 Å, facilitating deep penetration into enzymatic binding pockets [1].
Historically, quinazolinone derivatives gained prominence with the development of EGFR inhibitors like gefitinib and erlotinib. These agents exploit the scaffold’s ability to occupy ATP-binding sites while forming critical hydrogen bonds via N1-H and C4=O groups. The title compound emerged as a strategic intermediate during efforts to develop multi-targeted Raf kinase inhibitors, where its electron-withdrawing substituents modulate reactivity for downstream functionalization [1] [5]. As a synthetic precursor, it enables access to libraries of 4-anilinoquinazoline derivatives—structural motifs present in >200 natural alkaloids and numerous FDA-approved oncology drugs [9] [6]. The scaffold’s synthetic versatility is evidenced by diverse routes, including transition metal-catalyzed cyclizations and microwave-assisted reactions achieving >90% yields [9].
Table 1: Key Physicochemical Properties of 7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 66234-47-7 | [3] [4] |
Molecular Formula | C₁₂H₁₂N₄O₄ | [3] [8] |
Average Molecular Weight | 276.252 g·mol⁻¹ | [4] [8] |
Monoisotopic Mass | 276.085855 Da | [3] |
SMILES | C1COCCN1C2=C(C=C3C(=C2)NC=NC3=O)N+[O-] | [4] |
Purity (Commercial) | ≥95% | [8] [10] |
The morpholin-4-yl (C₄H₈NO) and nitro (-NO₂) groups at positions 7 and 6, respectively, confer distinct electronic and steric properties that enhance the quinazolinone core’s drug-like behavior.
Morpholin-4-yl Group:
Nitro Group:
Table 2: Synthetic Routes to 6-Nitro-7-substituted Quinazolin-4(3H)-ones
Starting Material | Reaction Conditions | Product | Yield | Reference |
---|---|---|---|---|
7-Fluoroquinazolin-4(3H)-one | Conc. H₂SO₄/fuming HNO₃ (1:1), 373 K, 1 h | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Not reported | [1] |
7-Fluoro-6-nitroquinazolin-4(3H)-one | Morpholine, solvent, Δ | 7-Morpholin-4-yl-6-nitroquinazolin-4(3H)-one | Not reported | [3] [9] |
Anthranilic acid derivatives | Microwave-assisted Pd catalysis | 6-Nitroquinazolinones | ≤93% | [9] |
The synergistic interplay of these substituents creates a "push-pull" electronic system: the morpholinyl group donates electrons into the ring at C7, while the nitro group withdraws electrons from C6. This polarization enhances the scaffold’s reactivity toward nucleophiles at C4 and C2, making it a versatile intermediate for synthesizing kinase inhibitors like N-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine (CAS 267243-64-1) [10]. Computational models indicate a 0.3–0.5 eV reduction in LUMO energy relative to unsubstituted quinazolinone, improving redox-sensitive target engagement—a property leveraged in hypoxia-selective antitumor prodrugs [5] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4